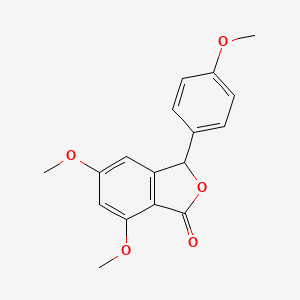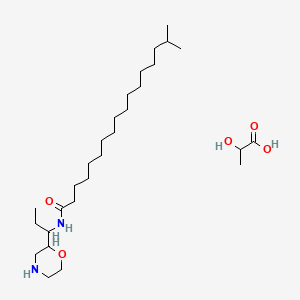![molecular formula C20H11N4NaO2 B593713 Natrium-5-(3-Ethinylphenylamino)pyrimido[4,5-c]chinolin-8-carboxylat CAS No. 1333382-30-1](/img/structure/B593713.png)
Natrium-5-(3-Ethinylphenylamino)pyrimido[4,5-c]chinolin-8-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate involves a multi-component reaction of various benzyloxy benzaldehydes or benzylic −1,2,3-triazol-4-yl-methoxy benzaldehydes with dimedone . DABCO is used as a basic and inexpensive catalyst for the synthesis .Molecular Structure Analysis
The molecular structure of Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate is complex, with a fused pyrimidine ring structure . This structure is what gives the compound its unique properties and potential applications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate include the reaction of aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of DABCO as a catalyst . The yield of the expected products in this method is lower than in comparison to the first method .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Viele Kinase-Inhibitoren besitzen auch Antitumoreigenschaften. Daher könnte SEPCQ auf seine potenzielle Verwendung in der Krebstherapie untersucht werden. Pyrimido[4,5-b]chinolin-Derivate haben aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich der Antitumoraktivität, großes Interesse in der medizinischen Chemie geweckt .
Pharmazeutische Prüfung
SEPCQ kann für pharmazeutische Prüfungen verwendet werden . Hochwertige Referenzstandards sind für genaue Ergebnisse in der pharmazeutischen Forschung und Entwicklung unerlässlich.
Syntheseforschung
Die Synthese von Pyrimido[4,5-b]chinolinen war ein herausforderndes Thema in der medizinischen Chemie . SEPCQ könnte mit seiner einzigartigen Struktur wertvolle Einblicke in neue Syntheseansätze liefern.
Grüne Chemie
Neuere Synthese-Strategien und viele grüne Chemie-Techniken haben die Synthese von Pyrimido[4,5-b]chinolinen in den letzten zwanzig Jahren verbessert . SEPCQ könnte verwendet werden, um diese umweltfreundlichen Synthesemethoden weiter zu erforschen.
Eigenschaften
IUPAC Name |
sodium;5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2.Na/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19;/h1,3-11H,(H,23,24)(H,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIFELDKZUCPMJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N4NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1333382-30-1 | |
| Record name | CX-5011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333382301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CX-5011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5JG09KS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopentanecarboxylic acid, 3-(1-propenyl)-, [1alpha,3alpha(E)]- (9CI)](/img/no-structure.png)





![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)
